molecular formula C12H10N2O2S2 B2723474 2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxamide CAS No. 864940-89-6

2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxamide

Cat. No.: B2723474
CAS No.: 864940-89-6
M. Wt: 278.34
InChI Key: QBXGRJBLJXPEFW-ONEGZZNKSA-N
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Description

2-[(2E)-3-(Thiophen-2-yl)prop-2-enamido]thiophene-3-carboxamide is a heterocyclic compound featuring two thiophene rings connected via an α,β-unsaturated acrylamide linker. The molecule’s structure combines electron-rich thiophene moieties with a planar conjugated system, making it a candidate for applications in materials science and medicinal chemistry.

Properties

IUPAC Name

2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S2/c13-11(16)9-5-7-18-12(9)14-10(15)4-3-8-2-1-6-17-8/h1-7H,(H2,13,16)(H,14,15)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXGRJBLJXPEFW-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxamide typically involves the following steps:

    Formation of the acrylamide intermediate: This can be achieved by reacting thiophene-2-carboxylic acid with acryloyl chloride in the presence of a base such as triethylamine.

    Amidation reaction: The acrylamide intermediate is then reacted with thiophene-3-carboxylic acid chloride to form the final product.

The reaction conditions often involve the use of organic solvents like dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylamide group can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones of the thiophene rings.

    Reduction: Amines derived from the acrylamide group.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxamide depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Structural Analogs

The following table highlights key structural analogs and their differences:

Compound Name Core Structure Substituents/R-Groups Key Features Reference
2-[(2E)-3-(Thiophen-2-yl)prop-2-enamido]thiophene-3-carboxamide (Target) Thiophene-3-carboxamide (2E)-3-(thiophen-2-yl)prop-2-enamido Dual thiophene rings; conjugated acrylamide linker -
N-Ethyl-2-(2-hydrazinyl-2-oxoethyl)thiophene-3-carboxamide (98b) Thiophene-3-carboxamide Ethyl group; hydrazinyl-oxoethyl side chain Hydrazide functionality; potential for coordination chemistry
2-[(2E)-2-Cyano-3-(4-methoxyphenyl)prop-2-enamido]-4,5,6,7-tetrahydrobenzothiophene-3-carboxamide Tetrahydrobenzothiophene-carboxamide Cyano; 4-methoxyphenyl; tetrahydro ring Saturated benzothiophene core; electron-withdrawing cyano group
(2E)-2-Cyano-3-(3-phenoxyphenyl)prop-2-enamide Acrylamide Cyano; 3-phenoxyphenyl Simple acrylamide backbone; phenoxy substituent
2-[(2E)-3-(3-Nitrophenyl)prop-2-enamido]benzamide Benzamide 3-Nitrophenyl; benzamide core Aromatic benzamide; nitro group for electronic modulation

Physicochemical Properties

  • Molecular Weight & Stability : The target compound’s molecular weight (~323 g/mol) is comparable to analogs like 98b (MW ~255 g/mol) but higher than simpler acrylamides (e.g., 109314-45-6, MW ~236 g/mol) .
  • Spectroscopic Confirmation : HRMS and NMR data (e.g., in for compound 6o) are critical for verifying acrylamide geometry and substituent placement .

Research Tools and Methodologies

  • Crystallography : SHELXL () and ORTEP-3 () are widely used for structural refinement and visualization, ensuring accurate determination of stereochemistry .
  • Synthetic Validation : GC-MS and NMR () remain gold standards for characterizing thiophene derivatives .

Biological Activity

The compound 2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxamide is a member of the thiophene carboxamide class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C13H12N2O2S2C_{13}H_{12}N_2O_2S_2 with a molecular weight of approximately 304.38 g/mol. Its structure includes a thiophene ring and an enamido functional group, which contribute to its reactivity and biological properties.

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer properties. A study reported that thiophene derivatives can inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR-2), a crucial target in cancer therapy . For example, compound 14d, a derivative of thiophene, showed an IC50 value of 191.1 nM against various cancer cell lines including HCT116 and MCF7, indicating strong anti-proliferative activity.

Anti-inflammatory Activity

Thiophene-based compounds have also been noted for their anti-inflammatory effects. The presence of the thiophene moiety allows for interactions with biological systems that can modulate inflammatory pathways. Such compounds may inhibit the expression of pro-inflammatory cytokines, contributing to their therapeutic potential in inflammatory diseases.

Study on VEGFR-2 Inhibition

A significant study focused on the inhibition of VEGFR-2 by novel thiophene derivatives demonstrated that these compounds could effectively reduce tumor angiogenesis. The study utilized molecular docking and dynamics simulations to confirm stable binding at the active site of VEGFR-2, thereby elucidating the mechanism by which these compounds induce apoptosis in cancer cells .

Compound Cell Lines Tested IC50 (nM) Biological Activity
Compound 14dHCT116, MCF7, PC3, A549191.1Anti-proliferative
Compound IStaphylococcus aureusNot specifiedAntibacterial

Antibacterial Activity

Another study highlighted the antibacterial properties of related thiophene carboxamide derivatives. These compounds exhibited significant activity against pathogenic bacteria, demonstrating their potential as therapeutic agents in combating bacterial infections .

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